3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one is a complex organic compound with a unique structure that combines elements of pyrimidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole precursors, followed by their cyclization under specific conditions to form the desired compound. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenemethanol, 3,4,4a,7,8,8a-hexahydro-5-methyl-8-(1-methylethyl)-
- Azulene, 1,2,4,5,8,8a-hexahydro-6,8a-dimethyl-3-(1-methylethyl)-
Uniqueness
3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H18N4OS |
---|---|
Molecular Weight |
266.37 g/mol |
IUPAC Name |
4-methyl-11-propan-2-yl-5-thia-2,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),6-dien-8-one |
InChI |
InChI=1S/C12H18N4OS/c1-7(2)15-5-9-10(13-6-15)16-4-8(3)18-12(16)14-11(9)17/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
MKUPWXINUIYMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN(CN3)C(C)C)C(=O)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.